3-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
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Overview
Description
3-[({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxylic acid, secondary amide, and urea-thio derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the trichloroethyl intermediate: This step involves the reaction of trichloroacetic acid with a suitable amine to form the trichloroethyl amide.
Introduction of the methoxyphenyl group: The intermediate is then reacted with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl group.
Formation of the carbamothioyl group: The resulting compound is further reacted with thiourea to form the carbamothioyl group.
Coupling with benzoic acid: Finally, the compound is coupled with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[({2,2,2-TRICHLORO-1-[(4-FLUOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID
- 3-[({2,2,2-TRICHLORO-1-[(3-NITROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID
Uniqueness
3-[({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is unique due to the presence of the methoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H16Cl3N3O4S |
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Molecular Weight |
476.8 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O4S/c1-28-13-7-5-10(6-8-13)14(25)23-16(18(19,20)21)24-17(29)22-12-4-2-3-11(9-12)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,29) |
InChI Key |
ZPODBWPRKGIUEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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